n-(2-Ethylphenyl)prop-2-enamide
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Overview
Description
. This compound is characterized by its unique structure, which includes an ethyl group attached to the phenyl ring and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)prop-2-enamide typically involves the reaction of 2-ethylphenylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Ethylphenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-phenylprop-2-enamide: Lacks the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
N-(2-Methylphenyl)prop-2-enamide: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
N-(2-Cyclohexylphenyl)prop-2-enamide: Contains a cyclohexyl group, which significantly alters its physical and chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-(2-ethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-3-9-7-5-6-8-10(9)12-11(13)4-2/h4-8H,2-3H2,1H3,(H,12,13) |
InChI Key |
IILVREDLWCGIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=C |
Origin of Product |
United States |
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